molecular formula C24H21N3O5 B11181035 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide

Cat. No.: B11181035
M. Wt: 431.4 g/mol
InChI Key: MKWYSZCHCYKWFN-UHFFFAOYSA-N
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Description

The compound N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide features a pyrrolidin-2,5-dione (succinimide) core substituted at the 1-position with a 4-phenoxyphenyl group and at the 3-position with a 2-methoxybenzohydrazide moiety. This structure combines a rigid heterocyclic core with aromatic and hydrazide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition (e.g., β-secretase for Alzheimer’s disease, as suggested by pyrrolidin-3-yl compounds in ).

Key structural attributes:

  • 4-Phenoxyphenyl substituent: Enhances lipophilicity and π-π stacking interactions.
  • 2-Methoxybenzohydrazide group: Provides hydrogen bond donors/acceptors (NH, C=O, OCH₃).

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide

InChI

InChI=1S/C24H21N3O5/c1-31-21-10-6-5-9-19(21)23(29)26-25-20-15-22(28)27(24(20)30)16-11-13-18(14-12-16)32-17-7-3-2-4-8-17/h2-14,20,25H,15H2,1H3,(H,26,29)

InChI Key

MKWYSZCHCYKWFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.

The methoxybenzohydrazide moiety is usually synthesized separately and then coupled with the pyrrolidine intermediate. This coupling reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide, to facilitate the formation of the hydrazide bond. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Research indicates that N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide exhibits promising pharmacological properties. Preliminary studies suggest potential activities such as:

  • Anticancer Effects : Similar compounds have shown anticancer activity, suggesting that this compound may inhibit tumor growth through various mechanisms.
  • Antimicrobial Properties : The presence of the phenoxy group is associated with antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The hydrazide moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential applications of this compound:

Compound NameStructural FeaturesBiological Activity
N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazineSimilar hydrazine coreAnticancer activity
4-(Phenoxymethyl)anilineContains phenoxy groupAntimicrobial properties
2-MethylbenzohydrazideCommon hydrazide backboneAnti-inflammatory effects

This table illustrates how the unique combination of a pyrrolidine ring and dual aromatic substitutions in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound for their biological activities. For instance:

  • Anticancer Activity : A study demonstrated that derivatives of similar hydrazides exhibited significant cytotoxicity against cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic effects.
  • Antimicrobial Testing : Compounds with similar structural features were tested against various bacterial strains, revealing promising antimicrobial activity that could be further explored in drug development.
  • Molecular Modeling Studies : Computational approaches have been employed to predict the binding affinity of N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide with target proteins, aiding in understanding its mechanism of action and optimizing its structure for better efficacy .

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

Compound A : N'-[1-(5-Methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide ()
  • Structural differences: Pyrrolidinone 1-position: 5-Methoxy-2-methylphenyl (vs. 4-phenoxyphenyl in the target). Benzohydrazide: 3,4,5-Trimethoxy (vs. 2-methoxy).
  • Impact :
    • Increased methoxy groups enhance solubility (polarity) but reduce logP (logP = ~2.8 for target vs. likely higher here).
    • Methyl substitution may sterically hinder binding interactions.
Compound B : N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide ()
  • Structural differences: Pyrrolidinone 1-position: 4-Fluorophenyl (electron-withdrawing group). Benzohydrazide: 3,4-Dimethoxy (vs. 2-methoxy).
  • Dimethoxy groups alter electronic distribution compared to the target’s single methoxy.

Variations in the Benzohydrazide Moiety

Compound C : 2-Bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide (Y020-5914, )
  • Structural differences :
    • Benzohydrazide: 2-Bromo substituent (vs. 2-methoxy).
  • Key data :
    • Molecular weight : 480.32 (vs. 436.41 for target, assuming similar core).
    • logP : 2.826 (comparable lipophilicity).
    • Water solubility : LogSw = -3.73 (poor, similar to target).
  • Impact :
    • Bromine’s steric bulk and electronegativity may alter binding kinetics compared to methoxy.
Compound D : N'-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxybenzohydrazide ()
  • Structural differences: Pyrrolidinone 1-position: 2-Chlorophenyl (ortho-substitution).
  • Impact :
    • Chlorine’s ortho position may sterically hinder interactions or stabilize conformations.

Core Heterocycle Modifications

Compound E : N'-(2,5-Dioxo-1-(m-tolyl)pyrrolidin-3-yl)isonicotinohydrazide ()
  • Structural differences: Core: Retains pyrrolidinone but replaces benzohydrazide with isonicotinohydrazide (pyridine ring).
  • Key data: Melting point: 200–202°C (vs. unrecorded for target). IR peaks: C=O imidazolidine-2,4-dione (1650–1700 cm⁻¹, similar to pyrrolidinone C=O).
  • Impact :
    • Pyridine’s nitrogen may enhance hydrogen bonding or metal coordination.

Key Research Findings

  • Electronic effects : Fluorine (Compound B) and methoxy (target) substituents modulate electron density, affecting binding to enzymatic targets like β-secretase.
  • Steric considerations : Bromine (Compound C) and ortho-chloro (Compound D) groups may reduce activity in sterically sensitive targets.
  • Hydrazide flexibility: Isonicotinohydrazide (Compound E) introduces conformational flexibility compared to rigid benzohydrazides.

Biological Activity

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methoxybenzohydrazide is a complex organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that includes a pyrrolidine ring, a phenoxyphenyl substituent, and a benzohydrazide moiety. This structural complexity suggests various biological activities that warrant further investigation.

  • Molecular Formula : C24H21N3O5
  • Molecular Weight : 431.45 g/mol
  • LogP : 2.3418 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 9
  • Hydrogen Bond Donors : 2
  • Polar Surface Area : 82.07 Ų
PropertyValue
Molecular FormulaC24H21N3O5
Molecular Weight431.45 g/mol
LogP2.3418
Polar Surface Area82.07 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

Antiproliferative Effects

Preliminary studies suggest that compounds structurally similar to this compound exhibit promising antiproliferative activity against various cancer cell lines. For instance, related derivatives have shown IC50 values in the low micromolar range, indicating effective inhibition of cell growth.

Case Study: Antiproliferative Activity

A study on similar compounds demonstrated:

  • Compound A : IC50 = 3.1 μM against MCF-7 cell line
  • Compound B : IC50 = 1.2–5.3 μM against multiple cell lines

These findings highlight the potential of this compound as an effective agent in cancer therapy .

Antioxidative Activity

The antioxidative properties of this compound are also noteworthy. Compounds with similar structures have been shown to exhibit significant antioxidative activity, which is crucial for preventing oxidative stress-related damage in cells.

Comparative Analysis of Antioxidative Activity

CompoundAntioxidative Activity (IC50)
Compound AIC50 = 8 μM
Compound BIC50 = 3 μM

These results indicate that modifications to the structure can enhance antioxidative properties, potentially contributing to the overall therapeutic efficacy .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell proliferation and oxidative stress response.

Synthesis and Modifications

The synthesis of this compound can be achieved through several methods involving hydrazides and diketones. The ability to modify its structure allows researchers to tailor its properties for enhanced biological activity.

Synthesis Pathways

  • Condensation Reactions : Involving hydrazides with diketones to form pyrrolidine derivatives.
  • Functional Group Modifications : Introducing electron-donating groups or altering substituents on the phenyl ring to improve biological activity.

These synthetic strategies underline the versatility of this compound for future research applications .

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